Clofazimine

Content Navigation

CAS Number

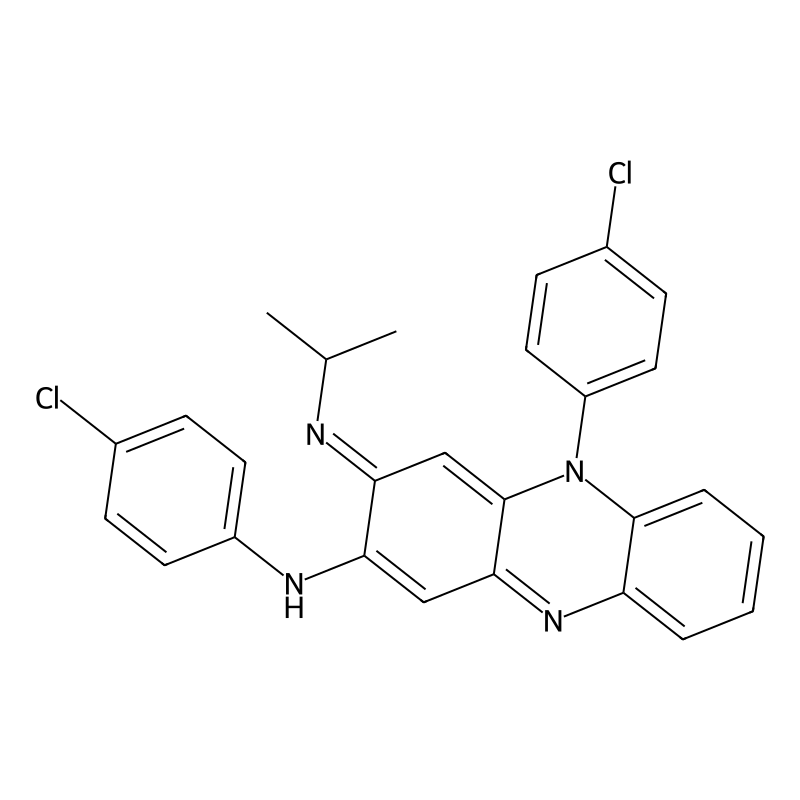

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.51e-03 g/L

Synonyms

Canonical SMILES

clofazimine mechanism of action DNA binding

Primary Mechanism: DNA Binding

The foundational and most specific mechanism of clofazimine is its interaction with bacterial DNA. The key characteristics of this interaction are detailed in the table below.

| Feature | Description |

|---|---|

| Binding Target | Preferentially binds to guanine (G) bases in DNA [1]. |

| Interaction Type | Binds along the minor groove of the DNA helix; it does not intercalate between base pairs [1]. |

| Specificity | Interaction is related to the Guanine+Cytosine (G+C) content of DNA. It shows a stronger interaction with mycobacterial DNA, which has a high G+C content [1]. |

| Functional Outcome | Binding disrupts the DNA template function, thereby inhibiting replication and transcription, which is lethal to the bacterium [2] [1]. |

Supporting Antibacterial Mechanisms

In addition to direct DNA binding, this compound employs other bactericidal strategies:

- Reactive Oxygen Species (ROS) Generation: this compound undergoes redox cycling, leading to the production of reactive oxygen species that cause oxidative damage to bacterial cells [3] [2].

- Membrane Destabilization: The drug can disrupt bacterial membrane integrity and inhibit prokaryotic phospholipase A2, leading to toxic lysophospholipid accumulation [3] [4].

- Inhibition of Wnt Signaling: Recent research indicates this compound acts as a specific inhibitor of the oncogenic Wnt signaling pathway, which contributes to its investigated anticancer effects [5].

The following diagram illustrates how these primary and secondary mechanisms collectively contribute to this compound's antibacterial activity.

Experimental Evidence for DNA Binding

The DNA-binding mechanism of this compound is supported by specific experimental methodologies.

Spectral Shift Analysis

A classic 1976 study provided direct evidence of DNA binding by observing bathochromic shifts in this compound's absorption spectrum upon interaction with DNA [1].

- Objective: To confirm and quantify the interaction between this compound and nucleic acids.

- Procedure: The absorption spectrum of this compound was measured both alone and in the presence of various DNA samples. A measurable red shift occurred only when the drug was bound to DNA or RNA polymers [1].

- Key Finding: The magnitude of the spectral red shift was directly correlated with the G+C content of the DNA strand. Mycobacterial DNA (with high G+C content) produced a larger shift than human DNA [1].

Quantitative PCR (qPCR) to Assess AT-rich Binding

Later research on piroplasm parasites suggested this compound may also bind to AT-rich DNA regions in apicomplexan parasites [6].

- Objective: To investigate the effect of this compound on gene copy numbers and transcription in Babesia bovis [6].

- Procedure: Parasites were treated with this compound, and a qPCR assay was used to measure DNA amounts and mRNA levels of both nuclear and extranuclear (mitochondrial) genes [6].

- Key Finding: this compound treatment led to a dose-dependent reduction in the DNA and mRNA of AT-rich extranuclear genes, suggesting the drug binds to and disrupts the function of AT-rich genomic regions [6].

Quantitative Data on Activity and Binding

The table below summarizes key quantitative data related to this compound's mechanism and activity.

| Parameter | Value / Observation | Context / Significance |

|---|---|---|

| MIC Breakpoint | 1 µg/ml (for M. tuberculosis) [3] | Defines clinical resistance; most clinical isolates have MICs between 0.12 and 0.25 µg/l [3]. |

| DNA Binding Specificity | Stronger binding to high G+C content DNA [1] | Explains potency against mycobacteria, which have G+C-rich genomes. |

| Effect on Gene Expression | Dose-dependent downregulation of AT-rich extranuclear genes [6] | Suggests a secondary, selective activity against AT-rich DNA in certain parasites. |

Implications for Research and Drug Development

This compound's unique, multi-target mechanism has important implications:

- Low Resistance Potential: Its multiple, concurrent mechanisms make it difficult for bacteria to develop resistance, and clinical resistance remains rare [3] [6].

- Drug Repurposing: The discovery of its activity against the Wnt signaling pathway has opened avenues for research into its use against various cancers, including breast, colon, and liver cancer [5].

- Combination Therapy: Its synergistic effects with other drugs can be leveraged. For example, its combination with pretomanid and bedaquiline forms the backbone of some new TB regimens [7].

This compound's action is a concerted effect involving direct DNA binding and other supporting mechanisms. This multifaceted nature makes it a valuable drug and a promising scaffold for developing new therapeutic agents.

References

- 1. This compound binding studies with deoxyribonucleic acid [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Systematic review of this compound for the treatment of drug- ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound [en.wikipedia.org]

- 5. Review this compound: A journey of a drug [sciencedirect.com]

- 6. Chemotherapeutic efficacies of a this compound and ... [nature.com]

- 7. This compound for the treatment of tuberculosis [frontiersin.org]

clofazimine Wnt signaling pathway inhibition cancer

Mechanism of Wnt Pathway Inhibition

The canonical Wnt/β-catenin pathway is a crucial regulator of cell proliferation and stemness. When dysregulated, it drives cancer development. The diagram below illustrates the pathway and clofazimine's inhibitory role.

Figure 1: this compound inhibits the canonical Wnt pathway, leading to β-catenin degradation.

This compound stabilizes the β-catenin destruction complex, preventing β-catenin accumulation and subsequent oncogene transcription [1] [2] [3]. Research in glioblastoma models identified a specific axis where this compound downregulates Wnt6-mediated activation of the pathway, subsequently suppressing the downstream MEK/ERK signaling cascade and reducing PD-L1 expression [4] [5].

Anticancer Efficacy Across Cancer Types

The following table summarizes key findings from preclinical studies on this compound's efficacy in various Wnt-driven cancers.

| Cancer Type | Key Findings | Proposed Mechanisms & Observed Effects | Reference |

|---|---|---|---|

| Glioblastoma (GBM) | Enhanced anti-PD-1 immunotherapy; suppressed tumor growth & invasion; extended survival in mouse models. | Inhibited Wnt6/β-catenin/PD-L1 axis; increased CD8+ T-cell infiltration; reduced regulatory T-cells; induced apoptosis. | [4] [5] |

| Triple-Negative Breast Cancer (TNBC) | Suppressed tumor growth in vitro and in mouse xenograft models. | Inhibited canonical Wnt signaling; specific downregulation of Wnt pathway target genes. | [1] [3] |

| Prostate Cancer (mCRPC) | Reduced cell viability; synergized with docetaxel; reduced cancer stemness and migration. | Reduced ALDH activity (CSC marker); modulated non-coding RNAs (MALAT1, NEAT1); induced apoptosis & ER stress. | [6] [7] |

| Multiple Cancers (Colorectal, Ovarian, Hepatocellular) | Inhibited Wnt signaling and cell proliferation in a panel of cell lines. | Efficacy correlated with basal Wnt pathway activation levels; influenced by cancer mutational spectrum. | [1] |

Experimental Protocols for Key Assays

For researchers looking to validate these findings, here are methodologies used in the cited studies.

Cell Viability and Cytotoxicity (MTT Assay)

- Cell Seeding: Plate cells in 384-well plates at densities ranging from 25,000 to 144,000 cells/ml, depending on the cell line's growth rate [1].

- Drug Treatment: Replace medium with fresh medium containing a concentration gradient of this compound (e.g., 0-15 µM) [1].

- Incubation & Measurement: Incubate for 4-7 days. Add Thiazolyl Blue (MTT) solution and incubate for 3 hours. Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm [1].

Wnt Pathway Activity (Luciferase Reporter Assay)

- Cell Preparation & Transfection: Seed cells in white opaque 384-well plates. Transfect with a mixture of a Wnt-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively active Renilla luciferase plasmid for normalization [1].

- Stimulation & Inhibition: The following day, stimulate cells with Wnt3a-conditioned medium (500 ng/ml) or a GSK3β inhibitor (CHIR99021). Pre-treat (1 hour) with this compound at various concentrations [1].

- Measurement: After overnight incubation, measure firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system. The firefly luminescence is normalized to the Renilla signal [1].

Assessment of Anti-Tumor Immunity (In Vivo Mouse Models)

- Model Generation: Implant murine GBM cells (e.g., GL261) intracranially into syngeneic immunocompetent mice (e.g., C57BL/6) to create an orthotopic model [5].

- Treatment Groups: Divide mice into: Vehicle control, this compound monotherapy, Anti-PD-1 monotherapy, Combination therapy [4] [5].

- Analysis: Monitor tumor growth via in vivo imaging. Analyze survival. Harvest tumors for flow cytometry (immune cell infiltration: CD8+, Tregs) and immunohistochemistry (apoptosis: cleaved caspase-3; proliferation: Ki-67) [5].

Current Research Status and Future Directions

This compound represents a compelling case of drug repurposing. Its known safety profile in humans could potentially accelerate its transition into oncology clinical trials [2]. Current research is focused on several key areas:

- Combination Therapies: Enhancing efficacy of existing treatments like immunotherapy in glioblastoma [4] [5] and chemotherapy in prostate cancer [7].

- Mechanistic Depth: Uncovering broader mechanisms of action, including modulation of non-coding RNAs [6] [7] and induction of ER stress.

- Biomarker Identification: Correlating drug efficacy with basal Wnt pathway activity and specific mutational profiles (e.g., APC, TP53) for future patient stratification [1].

The journey of this compound from an anti-leprosy agent to a promising Wnt inhibitor for cancer treatment is a vivid example of rational drug repurposing. While preclinical data is robust, further clinical studies are required to confirm its efficacy and safety in cancer patients [4] [2].

References

- 1. Repositioning of this compound Against a Broad Range of Wnt ... [pmc.ncbi.nlm.nih.gov]

- 2. Review this compound: A journey of a drug [sciencedirect.com]

- 3. Anti-leprosy drug this compound growth of triple-negative breast... inhibits [publications.hse.ru]

- 4. enhances anti-PD-1 immunotherapy in glioblastoma by... This compound [pubmed.ncbi.nlm.nih.gov]

- 5. enhances anti-PD-1 immunotherapy in glioblastoma by... This compound [link.springer.com]

- 6. This compound treatment modulates key non-coding RNAs ... [medrxiv.org]

- 7. This compound Treatment Modulates Key Non-Coding RNAs ... [mdpi.com]

clofazimine reactive oxygen species ROS bacterial death

Detailed Mechanism of Action

The following diagram illustrates the continuous cycle of ROS production initiated by clofazimine, leading to bacterial cell death.

This redox cycle has several critical consequences:

- Continuous ROS Production: The regeneration of oxidized this compound allows the cycle to repeat continuously, leading to a massive, lethal burst of ROS from within the bacterial cell [1] [2].

- Eradication of Persisters: This mechanism is particularly effective against metabolically dormant bacterial persisters, which are typically tolerant to conventional antibiotics. Their survival has been linked to a reduced internal concentration of ROS, which this compound's cycling directly counteracts [3].

- Interaction with Iron: The activity of this compound is intricately linked to the bacterium's iron homeostasis. The drug induces a low-iron stress response in M. tuberculosis, and conditions that necessitate the production of iron-scavenging siderophores (mycobactins) correlate with reduced this compound killing. This suggests that iron loss from the cell may be part of its lethal activity [4].

Key Experimental Models & Protocols

The following table outlines primary methods used to elucidate this compound's ROS-mediated mechanism.

| Experimental Goal | Model System | Key Methodology & Readouts |

|---|

| Confirm ROS Production | Isolated mycobacterial membranes; Purified recombinant NDH-2 [2]. | • Spectrophotometry: Directly measure spectral changes from this compound reduction/oxidation. • Fluorescent Detection: Use Amplex Red reagent with Horseradish Peroxidase (HRP) and Superoxide Dismutase (SOD) to quantitatively detect H₂O₂ generation [2]. | | Validate Bactericidal Role of ROS | Live M. smegmatis and M. tuberculosis cultures [3] [1]. | • Antioxidant Rescue: Co-incubate bacteria with this compound and hydroxyl-radical scavengers (e.g., thiourea). Scavenger presence increases persister survival, confirming ROS is lethal, not just correlative [3]. • Oxygen Manipulation: Culture bacteria under high dissolved oxygen, which increases ROS stress and enhances this compound's sterilizing effect [3]. | | Study Physiological Context & Resistance | M. tuberculosis and M. smegmatis wild-type and mutant strains [4]. | • Gene Expression Analysis: RNA sequencing to track transcriptional changes (e.g., induction of iron-regulation genes) upon this compound exposure. • Iron Modulation: Grow bacteria in high-iron vs. low-iron media and compare this compound killing efficacy. • Genetic Knockouts: Use mutants deficient in siderophore synthesis (e.g., ∆mbtD) to prove its role in modulating drug activity [4]. |

Research Implications & Future Directions

Understanding this mechanism opens several promising research and therapeutic avenues:

- Combatting Antibiotic Tolerance: The ability to eradicate persisters via ROS generation addresses a major challenge in treating chronic infections like tuberculosis [3].

- Rational Combination Therapy: Combining this compound with other drugs that increase bacterial oxidative stress or disrupt the mycobactin-based iron acquisition system could yield powerful synergistic effects [4].

- Nanotechnology Formulations: Emerging research focuses on pre-formulating this compound into amorphous nanoparticle salts to overcome its poor water solubility, thereby enhancing its bioavailability and antimicrobial activity [5].

References

- 1. Reduction of this compound by mycobacterial type 2 NADH ... [pubmed.ncbi.nlm.nih.gov]

- 2. Reduction of this compound by Mycobacterial Type 2 NADH: ... [pmc.ncbi.nlm.nih.gov]

- 3. Eradication of bacterial persisters with antibiotic-generated ... [pmc.ncbi.nlm.nih.gov]

- 4. Mycobactin and this compound activity are negatively ... [frontiersin.org]

- 5. Pre-formulation of an additive combination of two antimicrobial ... [pubs.rsc.org]

Comprehensive Analysis of Clofazimine in Biological Samples: HPLC and LC-MS/MS Methodologies

Then, I will now begin writing the main body of the application note.

Introduction

Clofazimine (CFZ) is a riminophenazine antibiotic primarily used in the treatment of leprosy and drug-resistant tuberculosis. With its extremely lipophilic nature (log P ≈ 7.66) and poor aqueous solubility, this compound presents significant analytical challenges for reliable quantification in biological matrices [1]. The drug exhibits complex tissue distribution kinetics, preferentially accumulating in organs of the reticuloendothelial system such as the spleen and liver, where it forms crystalline deposits known as crystal-like drug inclusions (CLDIs) [2]. Understanding this compound's pharmacokinetic profile and tissue distribution is essential for optimizing therapeutic regimens, particularly given its extremely long half-life (65-70 days) and concentration-dependent efficacy [1].

This application note provides comprehensive methodologies for the determination of this compound in various biological samples using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols have been optimized for specificity, sensitivity, and reproducibility, addressing the unique physicochemical properties of this compound that complicate its bioanalysis. These methods are suitable for therapeutic drug monitoring, pharmacokinetic studies, and drug distribution research in preclinical and clinical settings.

Analytical Challenges and Method Selection

The bioanalysis of this compound is complicated by several factors rooted in its fundamental physicochemical properties. The molecule's high lipophilicity results in extensive tissue binding and sequestration, particularly in adipose tissue and organs rich in macrophages [2] [1]. This distribution pattern necessitates robust extraction techniques to liberate the drug from biological matrices. Furthermore, this compound's low aqueous solubility challenges the development of efficient chromatographic separation methods, often requiring specialized mobile phase compositions with high organic content.

Another significant consideration is this compound's extensive accumulation in specific tissues. Research has demonstrated that the spleen can sequester over 10% of the total drug load, with splenic mass increasing up to six times following prolonged this compound treatment in mice [2]. This tissue-specific accumulation necessitates sensitive analytical methods capable of detecting this compound across a wide concentration range in diverse biological matrices. Additionally, the potential for This compound crystallization within tissues further complicates extraction and quantification, as these crystalline deposits may exhibit different solubility properties than the parent drug.

When selecting an appropriate analytical method, researchers must consider several key factors:

- Required sensitivity: LC-MS/MS methods typically offer superior sensitivity with limits of quantification in the ng/mL range, while HPLC-UV methods generally provide adequate sensitivity for high-concentration samples.

- Sample volume available: Traditional plasma sampling requires hundreds of microliters to milliliters, whereas microsampling techniques like dried blood spots (DBS) or volumetric absorptive microsampling (VAMS) require only 10-50 μL [3] [4].

- Matrix complexity: Tissue homogenates present additional challenges compared to blood or plasma due to higher lipid content and cellular debris.

- Throughput requirements: UPLC and LC-MS/MS methods typically offer faster analysis times compared to conventional HPLC.

Table 1: Comparison of Analytical Techniques for this compound Quantification

| Technique | Biological Matrix | Separation Mechanism | Detection | LOQ | Analysis Time |

|---|---|---|---|---|---|

| HPLC-UV | Tissue homogenates, Serum | C18 column, Gradient elution | UV 284-320 nm | 0.02 μg/mL | 10-15 min |

| UPLC-MS/MS | Dried blood spots, Plasma | C18 column, Gradient elution | MRM, ESI+ | 0.20 μg/mL | <10 min |

| HPLC-MS | Whole blood, Serum | C18 column, Isocratic/Gradient | MS, ESI+ | 0.10 μg/mL | 10-12 min |

Method Summaries and Applications

Recent advancements in analytical technologies have yielded diverse methodological approaches for this compound quantification, each with distinct advantages for specific research applications. Conventional HPLC-UV methods remain widely employed due to their accessibility and reliability, particularly for high-concentration samples such as tissue homogenates. These methods typically employ C18 stationary phases and gradient elution with mobile phases combining aqueous buffers with acetonitrile or methanol [5] [1]. The dual-wavelength detection approach (254 nm for hydrophilic drugs and 320 nm for lipophilic drugs) enables simultaneous quantification of this compound with other anti-tubercular medications, facilitating comprehensive pharmacokinetic studies of combination therapies.

For enhanced sensitivity and specificity, LC-MS/MS methodologies have become the gold standard in this compound bioanalysis. These techniques leverage electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM) to achieve superior selectivity in complex biological matrices [3] [4]. The implementation of microsampling techniques such as dried blood spots (DBS) and volumetric absorptive microsampling (VAMS) coupled with LC-MS/MS analysis represents a significant innovation, enabling simplified sample collection, storage, and transport while maintaining analytical performance comparable to conventional venous sampling [3].

Table 2: Validated Method Parameters for this compound Analysis in Biological Matrices

| Parameter | HPLC-UV (Tissue) [6] [7] | HPLC-UV (Multi-drug) [5] [1] | LC-MS/MS (VAMS) [3] | LC-MS/MS (DBS) [4] |

|---|---|---|---|---|

| Linear Range | 2-10 μg/mL | 0.2-50 μg/mL | 0.01-1 μg/mL | 0.02-2 μg/mL |

| LOD | 0.0066 μg/mL | 0.20 μg/mL | 0.005 μg/mL | 0.008 μg/mL |

| LOQ | 0.0199 μg/mL | 0.50 μg/mL | 0.01 μg/mL | 0.02 μg/mL |

| Accuracy | 99.7-100.4% | 97.1-101.3% | 98.5-101.2% | 97.5-102.1% |

| Precision (%RSD) | <2% | <2% | <15% | <15% |

| Recovery | >98% | 97-101% | >95% | >94% |

The applications of these analytical methods extend beyond routine therapeutic drug monitoring to sophisticated pharmacodynamic investigations and mechanistic studies. For instance, researchers have employed these methodologies to elucidate this compound's unusual distribution kinetics, including the discovery that splenectomy does not significantly alter drug distribution to other organs but profoundly affects inflammatory signaling pathways, leading to elevated cytokine levels in treated mice [2]. Such findings highlight the value of robust bioanalytical methods in advancing our understanding of this compound's complex pharmacological behavior.

Detailed HPLC Protocol for Tissue and Serum Samples

Sample Preparation and Extraction

Tissue homogenization requires careful processing to ensure complete extraction of this compound from biological matrices. For spleen, liver, and other tissues, weigh approximately 100 mg of tissue and homogenize with 10-15 volumes of an 80% N-Dimethylformamide (DMF)-PBS solution using a mechanical homogenizer [2]. The inclusion of DMF is critical for efficient extraction of the lipophilic this compound molecule from tissue matrices. Following initial homogenization, further dilute liver and spleen samples 20-fold with PBS and vortex mix vigorously for 30-60 seconds to ensure complete mixing.

For serum samples, allow whole blood to clot at room temperature for 30 minutes, then centrifuge at 3,000 × g for 10 minutes to separate serum [2]. Aliquot 100-200 μL of serum for analysis. Protein precipitation is achieved by adding 3 volumes of acetonitrile containing 0.1% formic acid to serum samples, vortexing for 30 seconds, and centrifuging at 10,000 × g for 5 minutes. Collect the supernatant for analysis. For tissue homogenates, centrifuging at 15,000 × g for 10 minutes is recommended to remove particulate matter prior to injection.

The extraction efficiency of this compound from tissues using this method exceeds 98%, significantly higher than traditional liquid-liquid extraction approaches with non-polar solvents [6]. This high extraction efficiency is particularly important for tissues like spleen and liver where this compound concentrations can be dramatically higher than in serum due to drug accumulation [2]. For analysis of this compound in combination with first-line anti-tubercular drugs (isoniazid, pyrazinamide, rifampicin), adjust the extraction protocol to use 50:50 water:acetonitrile as the extraction solvent to accommodate the diverse solubility properties of these compounds [1].

Chromatographic Conditions and Validation

Chromatographic separation is achieved using a Phenomenex Luna 5 µm C18(2) 100Å column (150 × 4.6 mm) or equivalent reverse-phase column maintained at ambient temperature [1]. The mobile phase consists of 0.1% aqueous formic acid (solvent A) and acetonitrile (solvent B) with a gradient elution program as follows: initial 7% B for 2.5 minutes, linear increase to 55% B at 6 minutes, rapid increase to 100% B at 8 minutes maintained for 2 minutes, then return to initial conditions for re-equilibration [1]. The flow rate is maintained at 1.0 mL/min with an injection volume of 20 μL.

UV detection is optimized at 284 nm for this compound alone [7] or at dual wavelengths (254 nm for isoniazid and pyrazinamide; 320 nm for this compound and rifampicin) when analyzing drug combinations [1]. Under these conditions, this compound typically elutes at approximately 5.7-6.0 minutes with symmetrical peak shape and resolution from other analytes and matrix components.

The method demonstrates excellent linearity (r² > 0.999) across the concentration range of 2-10 μg/mL for tissue homogenates and 0.2-50 μg/mL for serum [7]. Precision and accuracy meet international validation standards, with intra-day and inter-day precision (%RSD) values below 2% and accuracy ranging from 99.7% to 100.4% of nominal values [7]. The limit of quantification (LOQ) is established at 0.0199 μg/mL, while the limit of detection (LOD) is 0.0066 μg/mL, providing sufficient sensitivity for therapeutic drug monitoring and pharmacokinetic studies [7].

Advanced LC-MS/MS Protocol for Microsampling Applications

Sample Collection and Processing

Volumetric absorptive microsampling (VAMS) provides a innovative approach to blood collection for this compound monitoring, requiring only 10-20 μL of whole blood [3]. To collect samples, touch the VAMS device tip to a blood drop until complete tip color change is observed, indicating proper sample volume. Dry the samples horizontally for 2 hours at room temperature, then store with desiccant at -20°C until analysis. For dried blood spot (DBS) collection, apply 20-50 μL of whole blood to designated areas on DBS cards, dry for 3 hours at room temperature, and store similarly with desiccant at -20°C [4].

For sample extraction, punch out the entire VAMS tip or a 6-mm diameter disc from the DBS and transfer to a microcentrifuge tube. Add 1000 μL of 100% tetrahydrofuran (THF) containing the internal standard (this compound-d7) and 0.025% ammonium hydroxide [3]. The alkaline conditions facilitate efficient extraction of this compound from the sample matrix. Vortex the mixture vigorously for 60 seconds, then sonicate for 15 minutes to ensure complete extraction. Centrifuge at 15,000 × g for 10 minutes and transfer the supernatant to autosampler vials for analysis.

The extraction efficiency of this compound from VAMS and DBS samples typically exceeds 95%, with minimal matrix effects observed [3] [4]. The use of isotopically labeled internal standard (this compound-d7) corrects for any variability in extraction efficiency or ionization efficiency, ensuring accurate quantification. This microsampling approach is particularly valuable for pediatric populations, remote sampling, and frequent therapeutic drug monitoring where traditional venipuncture may be impractical.

LC-MS/MS Analysis and Method Validation

Chromatographic separation for LC-MS/MS analysis is performed using a UPLC BEH C18 column (100 × 2.1 mm, 1.7 μm) maintained at 40°C [3]. The mobile phase consists of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B) with a gradient elution: initial 30% B held for 0.5 minutes, increased to 90% B over 4 minutes, maintained for 1 minute, then returned to initial conditions for re-equilibration. The flow rate is 0.4 mL/min with an injection volume of 5 μL.

Mass spectrometric detection employs electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM). The optimal transitions are m/z 473.2 → 431.2 for this compound and m/z 480.2 → 438.2 for the internal standard this compound-d7 [3]. Instrument parameters should be optimized as follows: curtain gas 35 psi, collision gas medium, ion spray voltage 5500 V, temperature 500°C, ion source gas 1 and 2 at 50 and 60 psi, respectively. The declustering potential and collision energy are typically optimized at 100 V and 45 eV, respectively, for this compound.

The LC-MS/MS method demonstrates excellent linearity (r² > 0.999) across the concentration range of 0.01-1 μg/mL for VAMS samples and 0.02-2 μg/mL for DBS samples [3] [4]. Precision and accuracy meet FDA validation criteria, with intra-day and inter-day precision (%RSD) values below 15% and accuracy within 85-115% of nominal values. The method shows minimal matrix effects (<15% suppression or enhancement) and consistent recovery across the analytical range. A correlation study between VAMS and conventional venous sampling demonstrates good agreement, with a correction factor of approximately 1.12 applied to VAMS concentrations to estimate plasma concentrations [3].

Experimental Considerations and Troubleshooting

Critical Method Parameters

Several parameters require careful optimization to ensure reliable this compound quantification. The extraction solvent composition significantly impacts recovery, particularly for tissue samples where this compound may be sequestered in crystalline form [2] [6]. For tissue homogenates, the 80% DMF-PBS solution has demonstrated superior extraction efficiency compared to pure organic solvents, likely due to improved disruption of drug-matrix interactions [6]. For VAMS and DBS samples, tetrahydrofuran with alkaline additives provides optimal recovery, overcoming the binding of this compound to hemoglobin and other blood components [3].

Mobile phase composition critically influences chromatographic performance. The addition of acidic modifiers (0.1% formic acid) enhances peak shape and ionization efficiency while suppressing silanol interactions that can cause peak tailing [1] [7]. Gradient elution is essential when analyzing this compound in combination with more hydrophilic drugs, as isocratic conditions may result in excessive retention times or poor peak shape for this compound [1]. The column temperature should be maintained consistently, as fluctuations can significantly impact retention time stability due to this compound's highly lipophilic nature.

Troubleshooting Common Issues

Poor recovery from tissue samples: Increase the DMF content in the extraction solvent or incorporate a digestion step with protease enzymes to liberate protein-bound this compound. Extended homogenization time (3-5 minutes) may also improve recovery from spleen tissue where crystalline deposits are extensive [2].

Matrix effects in LC-MS/MS: Implement more selective sample cleanup using solid-phase extraction (SPE) with mixed-mode sorbents. Alternatively, optimize the gradient program to delay this compound elution, separating it from early-eluting matrix components that cause ionization suppression [4].

Retention time instability: Ensure consistent mobile phase preparation and adequate column equilibration between gradient runs. The high organic content in the strong wash step may require extended re-equilibration times (5-7 column volumes) for stable retention [1] [7].

Inaccurate VAMS volumes: Train operators in proper sampling technique and visually inspect samples for complete tip saturation. Avoid applying VAMS tips to blood drops on skin surfaces, as this can cause fiber tip contamination and volume inaccuracy [3].

The following workflow diagram illustrates the key decision points in selecting and implementing the appropriate analytical method for this compound quantification:

Figure 1: Method Selection Workflow for this compound Analysis in Biological Samples

Regulatory Compliance and Quality Control

Method Validation Requirements

Bioanalytical methods for this compound quantification must adhere to international regulatory guidelines, including the ICH Q2(R1) validation criteria and FDA bioanalytical method validation guidance [7]. The validation protocol should comprehensively address specificity, linearity, accuracy, precision, recovery, and stability under various conditions. Specificity must be demonstrated through the analysis of at least six independent sources of the biological matrix, showing no significant interference at the retention time of this compound [3] [7].

The stability assessment should include evaluation of bench-top stability (6-24 hours at room temperature), processed sample stability in the autosampler (24 hours at 10°C), freeze-thaw stability (at least three cycles), and long-term stability at the intended storage temperature (-20°C or -70°C) [3] [7]. For microsampling methods, additional validation of dried sample stability under various humidity and temperature conditions is essential, as this compound may degrade more rapidly in the dried state than in solution [3].

Quality Control Procedures

Implement a robust quality control (QC) system comprising at least three concentration levels (low, medium, high) covering the calibration range. Include QC samples in each analytical batch at a frequency of 5-10% of total samples [3] [4]. The acceptance criteria should follow regulatory standards, with at least 67% of QC samples within 15% of nominal concentrations for LC-MS/MS methods or 20% for HPLC-UV methods.

For tissue analysis, include matrix-matched calibration standards and QCs prepared in the same tissue type as study samples, as recovery and matrix effects can vary significantly between different tissues [6]. When analyzing splenic tissue, consider the potential impact of drug-induced splenomegaly on homogenization efficiency and adjust protocol accordingly—increasing homogenization time or solvent volume may be necessary for markedly enlarged spleens [2].

Conclusion

The analytical methodologies presented in this application note provide robust and validated approaches for quantifying this compound in diverse biological matrices. The HPLC-UV methods offer accessible and cost-effective solutions for routine analysis, particularly in resource-limited settings where this compound is frequently used for multidrug-resistant tuberculosis. Meanwhile, advanced LC-MS/MS techniques with microsampling capabilities represent the cutting edge in this compound bioanalysis, enabling simplified sample collection, enhanced sensitivity, and high-throughput applications.

The selection of an appropriate method should be guided by specific research objectives, available instrumentation, and required sensitivity. Regardless of the technique chosen, careful attention to sample preparation, chromatographic conditions, and validation parameters is essential for generating reliable data. These methods collectively support ongoing efforts to optimize this compound therapy through therapeutic drug monitoring, pharmacokinetic studies, and investigation of the complex relationship between drug distribution and pharmacological effects.

References

- 1. Development of a HPLC Method for Analysis ... [mdpi.com]

- 2. Distinguishing the Concentration- vs. Bioaccumulation- ... [pmc.ncbi.nlm.nih.gov]

- 3. Analytical and clinical validation of a volumetric absorptive ... [sciencedirect.com]

- 4. Development and validation of an LC-MS/MS multiplex ... [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a HPLC Method for Analysis ... [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC determination of this compound in tissues and serum ... [sciencedirect.com]

- 7. Development of an Innovative Quality by Design (QbD) ... [link.springer.com]

Comprehensive Application Notes and Protocols for Clofazimine Drug Susceptibility Testing in Mycobacterial Infections

Introduction and Clinical Importance

Clofazimine (CFZ), a riminophenazine antibiotic initially developed in the 1950s for tuberculosis treatment, has emerged as a critical repurposed agent in the global fight against drug-resistant mycobacterial infections. While it became a cornerstone of multidrug leprosy treatment decades ago, its recent incorporation into shorter regimens for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has revitalized interest in this compound. The World Health Organization now recommends this compound-containing regimens such as the 6-month BPaL regimen (bedaquiline, pretomanid, linezolid) and modified 9-month regimens for MDR/RR-TB patients without fluoroquinolone resistance, highlighting its essential role in modern TB control [1]. The increased deployment of this compound necessitates reliable drug susceptibility testing (DST) methods to monitor emerging resistance and guide effective treatment.

The clinical importance of accurate this compound DST is underscored by concerning resistance patterns emerging across mycobacterial species. A recent meta-analysis of clinical isolates revealed that the pooled resistance rates to this compound were 9.0% (95% CI: 3.0-17.0%) for Mycobacterium avium complex (MAC) and 16.0% (95% CI: 4.0-34.0%) for Mycobacterium abscessus (MABS) isolates [2] [3]. For Mycobacterium tuberculosis, resistance, though currently less common, presents a significant threat to the efficacy of new shorter regimens. The cross-resistance mechanism between this compound and bedaquiline, mediated primarily through mutations in the Rv0678 gene, further complicates treatment outcomes for DR-TB patients [4]. This interconnection emphasizes the critical need for reliable DST methods that can detect resistance early and accurately to preserve the efficacy of these precious therapeutic assets.

Phenotypic DST Methods

Phenotypic drug susceptibility testing methods measure the direct response of mycobacterial isolates to this compound exposure, providing functional information about resistance patterns. The minimum inhibitory concentration (MIC) serves as the fundamental quantitative measurement in phenotypic DST, representing the lowest drug concentration that inhibits visible growth of a microorganism. Determining the MIC is particularly important for this compound due to its unique pharmacokinetic and pharmacodynamic properties, including extensive tissue accumulation and an exceptionally long half-life of approximately 70 days in humans [5].

Table 1: Comparison of Phenotypic DST Methods for this compound

| Method | Medium Type | Incubation Time | MIC Range (μg/ml) | Critical Concentration | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Agar Dilution | Middlebrook 7H10 solid medium | 14-21 days | 0.25->4.0 [6] | 1.0 μg/ml [6] | Excellent reproducibility, reference method | Labor-intensive, longer turnaround |

| REMA | Liquid medium with resazurin dye | 7-10 days [6] | 0.25->4.0 [6] | 1.0 μg/ml [6] | Rapid, cost-effective, suitable for high-throughput | Dye reduction can be affected by bacterial load |

| MGIT 960 | Liquid medium | 10-14 days | Not determined | 1.0 μg/ml [2] | Automated, standardized | Does not provide MIC values [6] |

| Agar Proportion Method | Middlebrook 7H10/7H11 | 14-21 days | Not routinely determined | 1.0 μg/ml [7] | Gold standard for growth-based DST | Time-consuming |

The Resazurin Microtiter Assay (REMA) has emerged as a particularly valuable phenotypic method for this compound DST due to its rapid turnaround time and cost-effectiveness. This colorimetric method utilizes the oxidation-reduction indicator resazurin, which changes from blue to pink upon bacterial growth, allowing for clear visual or spectrophotometric determination of MIC values. Studies demonstrate that REMA shows excellent agreement with reference methods, with essential and categorical agreement for this compound reaching 100% in some evaluations [6]. The method's shorter incubation period (approximately 7 days) compared to conventional solid media methods (14-21 days) represents a significant advantage for clinical decision-making.

When performing phenotypic DST for this compound, special attention must be paid to drug preparation techniques. Research has demonstrated that the choice of diluent significantly impacts results, with dimethyl sulfoxide (DMSO) proving superior to water as a solvent [8]. In one investigation, a perceived rise in this compound-resistant M. tuberculosis isolates was traced to a change in drug preparation methodology rather than genuine resistance emergence. This highlights the critical importance of standardized protocols for reproducible and accurate this compound DST results across laboratories [8].

Genotypic DST Methods

Genotypic methods for this compound resistance detection identify specific genetic mutations associated with resistance mechanisms, offering the advantage of rapid turnaround times (often 2-4 days) compared to phenotypic methods. The primary molecular targets for this compound resistance detection in Mycobacterium tuberculosis complex include the Rv0678 gene (which encodes a transcriptional repressor of the MmpS5-MmpL5 efflux system) and the pepQ gene (proline aminopeptidase) [4] [7]. Mutations in these genes, particularly in Rv0678, lead to upregulated efflux systems that reduce intracellular this compound accumulation, conferring resistance not only to this compound but also to bedaquiline through a shared mechanism.

The Centers for Disease Control and Prevention (CDC) has implemented a Targeted Next Generation Sequencing (tNGS) assay as part of its Molecular Detection of Drug Resistance (MDDR) service, which comprehensively examines resistance-associated mutations for both first-line and second-line anti-TB drugs, including this compound [7]. This advanced methodology allows for deep sequencing of specific genetic loci known to be associated with drug resistance, providing enhanced detection of heteroresistance (mixed populations of susceptible and resistant bacilli) that might be missed by conventional sequencing methods. The tNGS approach examines 24 amplicons across 16 genes, delivering information on more than 12 anti-tuberculosis drugs simultaneously.

Table 2: Molecular Targets for this compound Resistance Detection

| Genetic Locus | Gene Function | Mutation Types Detected | Reporting Criteria | Technical Methods |

|---|---|---|---|---|

| Rv0678 | Transcriptional repressor of MmpS5-MmpL5 efflux system | Upstream (-84 to -1) and non-synonymous mutations in open reading frame (Val1 to 166*) | All non-synonymous mutations reported [7] | tNGS, Sanger sequencing, pyrosequencing |

| pepQ | Proline aminopeptidase | Upstream (-33 to -1) and non-synonymous mutations in open reading frame (Val1 to 373*) | All non-synonymous mutations reported [7] | tNGS, Sanger sequencing |

| atpE | Bedaquiline target | Upstream and non-synonymous mutations | All non-synonymous mutations reported (bedaquiline resistance) [7] | tNGS, Sanger sequencing |

Recent research has identified specific mutation patterns in clinical isolates resistant to this compound. Sequencing of the Rv0678 gene in resistant isolates has revealed multiple mutations between positions 46 to 220 bp, with the most crucial change being a deletion of guanine (G) nucleotide at positions 307 and 308, resulting in a frameshift and premature stop codon after the 104th amino acid [6]. This mutation produces a truncated protein that presumably loses its repressor function, leading to constitutive expression of the efflux system and reduced drug susceptibility. Other notable amino acid changes include I16L, E18D, F27L, L56R, A61P, T69P, and L74V, though their individual contributions to resistance levels may vary [6].

Experimental Protocols

Resazurin Microtiter Assay (REMA) Protocol

The Resazurin Microtiter Assay offers a reliable, rapid, and cost-effective method for determining this compound MIC values against mycobacterial isolates. The following protocol has been optimized for Mycobacterium tuberculosis complex isolates:

- Drug preparation: Prepare a 1 mg/mL this compound stock solution in dimethyl sulfoxide (DMSO) as the primary solvent to ensure proper solubilization [8]. Serial two-fold dilutions should be prepared in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) to achieve testing concentrations ranging from 0.125 μg/mL to 4.0 μg/mL.

- Inoculum preparation: Harvest fresh mycobacterial colonies and prepare a suspension equivalent to McFarland standard 1.0 in sterile saline. Further dilute the bacterial suspension in 7H9 broth to achieve a final concentration of approximately 5×10^5 CFU/mL, verified by colony counting on solid medium.

- Plate setup: Dispense 100 μL of the drug dilutions into 96-well flat-bottom microtiter plates. Include growth controls (medium with inoculum but no drug) and sterility controls (medium only). Add 100 μL of the standardized inoculum to all test and growth control wells.

- Incubation: Seal plates with parafilm and incubate at 37°C under normal atmospheric conditions for 7-10 days. Monitor growth regularly in control wells until adequate growth is observed.

- Resazurin staining: Prepare a 0.02% resazurin solution in distilled water, filter-sterilize, and add 30 μL to each well. Re-incubate plates for 24-48 hours and observe color development. A color change from blue to pink indicates bacterial growth.

- MIC determination: The MIC is defined as the lowest this compound concentration that prevents the color change of resazurin (wells remaining blue). Include quality control strains with known MIC values in each run [6].

Agar Dilution Method Protocol

The agar dilution method serves as a reference phenotypic method for this compound susceptibility testing, providing reproducible MIC values:

- Drug preparation: Prepare this compound stock solution in DMSO at 1 mg/mL and serially dilute in DMSO to achieve 10× the desired final concentrations. Incorporate diluted drug solutions into molten Middlebrook 7H10 agar supplemented with OADC to create a drug concentration series from 0.125 μg/mL to 4.0 μg/mL. Pour into sterile Petri plates and allow to solidify.

- Inoculum preparation: Standardize mycobacterial suspensions to McFarland standard 1.0 in sterile saline. Prepare a 1:100 dilution followed by a 1:10 dilution to achieve approximately 10^4 CFU/spot.

- Inoculation: Using a multi-point inoculator or sterile pipette tips, spot 1-2 μL of the standardized inoculum onto drug-containing and control plates. Include quality control strains with known MIC values on each plate.

- Incubation: Seal plates in plastic bags and incubate at 37°C in a 5% CO2 atmosphere for 14-21 days. Monitor growth weekly until adequate growth appears on drug-free control plates.

- MIC reading: The MIC is defined as the lowest drug concentration that inhibits ≥99% of bacterial growth compared to the drug-free control. Compare growth on drug-containing media to the control growth to determine endpoints [6].

Data Interpretation and Quality Control

Interpretation of this compound DST results requires careful consideration of both phenotypic and genotypic data. For phenotypic methods, the critical concentration (the concentration that distinguishes susceptible from resistant populations) for this compound in liquid culture systems such as MGIT 960 is established at 1.0 μg/mL [2]. Isolates with MIC values at or above this threshold should be considered resistant. Recent studies have reported MIC50 and MIC90 values (MICs that inhibit 50% and 90% of isolates, respectively) for this compound against M. tuberculosis complex at 1.0 μg/mL for both parameters, suggesting a relatively narrow MIC distribution among wild-type strains [6].

Quality control is paramount in this compound DST to ensure reliable and reproducible results. The following measures should be implemented:

- Reference strains: Include M. tuberculosis H37Rv (ATCC 27294) as a quality control strain with expected MIC range of 0.125-0.5 μg/mL in each batch of testing [6].

- Solvent controls: Verify that the DMSO solvent used for drug preparation does not exceed 1% final concentration in the test system, as higher concentrations may inhibit bacterial growth independently.

- Growth controls: Ensure adequate growth (≥100 CFU) in drug-free control wells to validate the viability of the inoculum.

- Genotypic confirmation: For isolates showing elevated MIC values, perform molecular confirmation by sequencing the Rv0678 and pepQ genes to detect resistance-associated mutations [7].

When interpreting genotypic results, it is important to recognize that not all mutations in target genes confer the same level of resistance. The WHO mutation catalog provides guidance on interpreting the clinical significance of specific mutations, though this knowledge is continually evolving for newer drugs like this compound [4]. Additionally, clinicians should be aware of the potential for discordant results between phenotypic and genotypic methods, which may occur due to novel resistance mechanisms not yet identified or technical limitations of either method.

Visual Workflows

Phenotypic DST Workflow

Genotypic DST Workflow

Conclusion

The expanding role of this compound in shorter regimens for drug-resistant tuberculosis underscores the critical importance of reliable drug susceptibility testing methods. Both phenotypic and genotypic approaches offer complementary information for detecting resistance, with the Resazurin Microtiter Assay providing a rapid, cost-effective phenotypic option, and targeted next-generation sequencing enabling comprehensive detection of resistance mechanisms. As this compound usage increases globally, continuous resistance monitoring and method standardization will be essential to preserve this valuable therapeutic agent's efficacy. Implementation of the protocols described in these application notes will assist researchers and clinical laboratories in generating accurate, reproducible this compound susceptibility data to support patient care and drug resistance surveillance.

References

- 1. Scope of the 2025 update and available evidence [tbksp.who.int]

- 2. of Mycobacterium avium complex... This compound susceptibility testing [pubmed.ncbi.nlm.nih.gov]

- 3. This compound susceptibility testing of Mycobacterium avium ... [sciencedirect.com]

- 4. Mind the gap. Rolling out new drug resistant tuberculosis ... [pmc.ncbi.nlm.nih.gov]

- 5. Systematic review of this compound for the treatment of drug- ... [pmc.ncbi.nlm.nih.gov]

- 6. Mutation detection and minimum inhibitory concentration determination... [bmcmicrobiol.biomedcentral.com]

- 7. Molecular Detection of Drug Resistance (MDDR) in ... [cdc.gov]

- 8. This compound drug susceptibility testing for Mycobacterium ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Analysis of Clofazimine Minimum Inhibitory Concentration (MIC) Determination: Applications in Mycobacterial Research and Drug Development

Introduction to Clofazimine and MIC Importance

This compound is a synthetic riminophenazine antibiotic initially developed in the 1950s for tuberculosis treatment, later repurposed for leprosy, and more recently rediscovered for multidrug-resistant tuberculosis (MDR-TB) and nontuberculous mycobacterial (NTM) infections [1] [2]. As drug-resistant mycobacterial infections continue to pose significant therapeutic challenges worldwide, this compound has emerged as a critical component of new all-oral regimens for drug-resistant tuberculosis recommended by the World Health Organization [3]. The minimum inhibitory concentration (MIC) determination for this compound provides essential information for both clinical management and drug development, serving as a key parameter for establishing susceptibility breakpoints, guiding treatment decisions, and designing novel therapeutic combinations.

The MIC value represents the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism under specific laboratory conditions. For this compound, MIC determination has proven particularly valuable due to the drug's unique mechanism of action, which includes membrane disruption, respiratory inhibition, and generation of reactive oxygen species [1]. Understanding the MIC distribution of clinical isolates helps establish epidemiological cut-off values, differentiate wild-type from non-wild-type populations, and provides crucial insights for dosage optimization in clinical practice. This comprehensive review summarizes the current methodologies, interpretive criteria, and clinical correlations of this compound MIC determination to support researchers and clinicians in the ongoing battle against drug-resistant mycobacterial infections.

This compound MIC Values Across Mycobacterial Species

Quantitative MIC Data Summary

The minimum inhibitory concentration of this compound varies significantly across different mycobacterial species and clinical contexts. The table below summarizes the key MIC values reported in recent literature:

Table 1: this compound MIC Values Against Various Mycobacterial Species

| Mycobacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Critical Concentration (µg/mL) | Study References |

|---|---|---|---|---|---|

| M. tuberculosis (XDR-TB) | 0.25 to >4 | 1 | 1 | Not established | [4] |

| M. avium complex (MAC) | 0.031 to 8 | 0.25 | 1 | ≤0.25 (predictive of treatment success) | [5] [6] |

| M. abscessus | 0.031 to 16 | 0.5 | 4 | ≤0.25 (predictive of treatment success) | [5] [6] |

| MDR-TB isolates | ≤1 (72.3% susceptible) | Not reported | Not reported | 1 (proposed) | [7] |

The MIC distribution patterns provide important insights for both clinical management and resistance monitoring. For Mycobacterium tuberculosis complex isolates, particularly extensively drug-resistant (XDR-TB) strains, this compound demonstrates relatively consistent MIC values with MIC₅₀ and MIC₉₀ both at 1 µg/mL [4]. This narrow distribution suggests limited natural variation in susceptibility among TB complex isolates, though resistant subpopulations exist.

In contrast, nontuberculous mycobacteria (NTM) exhibit substantially wider MIC ranges, reflecting greater intrinsic variation in susceptibility. Mycobacterium avium complex (MAC) isolates demonstrate MIC values spanning from 0.031 µg/mL to 8 µg/mL, while Mycobacterium abscessus shows an even broader range from 0.031 µg/mL to 16 µg/mL [5]. This substantial variability underscores the importance of routine MIC testing for guiding NTM treatment, as the likelihood of treatment success strongly correlates with lower MIC values.

Table 2: Clinical Correlation of this compound MIC Values in NTM Pulmonary Disease

| MIC Value (µg/mL) | Rate of Sputum Culture Conversion | Odds Ratio for Successful Conversion | Clinical Recommendation | Study References |

|---|---|---|---|---|

| ≤0.25 | 100% (8/8 patients) | 39.3 (P = 0.021) | Strongly recommended | [5] [6] |

| >0.5 | Significantly reduced | Reference group | Not recommended as monotherapy | [5] |

| >1 | Not reported | Not reported | Considered resistant in MDR-TB | [7] |

The clinical relevance of this compound MIC values is particularly well-established for NTM pulmonary disease, where a threshold of ≤0.25 µg/mL strongly predicts successful treatment outcomes [5] [6]. Patients with isolates exhibiting MIC values at or below this threshold demonstrated significantly higher rates of sputum culture conversion with an odds ratio of 39.3 compared to those with higher MIC values. This clear correlation between in vitro susceptibility and clinical outcome provides a robust foundation for evidence-based treatment decisions in NTM management.

Resistance Mechanisms and Genetic Markers

Molecular Basis of this compound Resistance

This compound resistance primarily occurs through mutations that affect drug accumulation or interaction with cellular targets. The major resistance mechanisms include:

Rv0678 mutations: Mutations in the Rv0678 gene, encoding a negative regulator of the MmpS5-MmpL5 efflux pump, represent the dominant resistance mechanism in Mycobacterium tuberculosis [4] [3]. These mutations lead to overexpression of the efflux system, reducing intracellular this compound accumulation. Specific mutations observed in clinical isolates include frameshift mutations at positions 307-308 (guanine deletion) and various amino acid substitutions between positions 46-220 (I16L, E18D, F27L, L56R, A61P, T69P, L74V) [4].

Cross-resistance with bedaquiline: Importantly, Rv0678 mutations confer cross-resistance to bedaquiline, another critically important drug for drug-resistant TB treatment, due to their shared efflux mechanism [3]. This cross-resistance has significant clinical implications for regimen design.

pepQ mutations: Mutations in the pepQ gene (Rv2535c) represent a less common resistance mechanism that also appears to confer some degree of cross-resistance to bedaquiline [3].

Selection of nitroimidazole resistance: Emerging evidence indicates that this compound exposure can select for mutations in genes involved in the activation of nitroimidazole drugs (delamanid and pretomanid), including fbiA, fbiB, fbiC, fbiD, and fgd1 [3]. These mutations typically occur after initial Rv0678 mutations and result in high-level resistance to both delamanid and pretomanid while further elevating the this compound MIC approximately two-fold.

Resistance Rates in NTM

Among nontuberculous mycobacteria, pooled resistance rates vary by species:

- Mycobacterium avium complex: 9.0% (95% CI 3.0-17.0%)

- Mycobacterium abscessus: 16.0% (95% CI 4.0-34.0%) [8]

These resistance rates underscore the importance of routine drug susceptibility testing for this compound when considering its use in NTM treatment regimens.

MIC Determination Methodologies

Resazurin Microtiter Assay (REMA)

The REMA method provides a rapid, cost-effective approach for this compound MIC determination with results available in approximately 7 days [4]. The detailed protocol includes:

Table 3: Reagent Preparation for REMA

| Component | Specification | Preparation | Storage |

|---|---|---|---|

| This compound stock solution | 1 mg/mL in pure DMSO | Filter sterilize (0.22 µm filter) | -20°C in aliquots, protected from light |

| Middlebrook 7H9 broth | Supplemented with OADC (10% v/v) | Sterilize according to manufacturer instructions | 4°C |

| Resazurin solution | 0.02% w/v in distilled water | Filter sterilize (0.22 µm filter) | 4°C, protected from light |

| Bacterial inoculum | Mid-log phase culture (McFarland 0.5) | Dilute in supplemented 7H9 broth to final ~10⁵ CFU/mL | Use immediately |

Procedure:

- Prepare two-fold serial dilutions of this compound in sterile water across a 96-well microtiter plate, yielding final concentrations typically ranging from 0.015-16 µg/mL.

- Add 100 µL of standardized bacterial inoculum to each test well.

- Include growth control (inoculum without drug) and sterility control (medium only) wells.

- Seal plates and incubate at 37°C for 5-7 days.

- Add 30 µL of resazurin solution to each well and re-incubate for 24-48 hours.

- Interpret results visually: blue indicates no growth, pink indicates partial inhibition, and colorless indicates complete growth. The MIC is defined as the lowest concentration that prevents color change from blue to pink.

The REMA method demonstrates excellent agreement with reference methods, with essential and categorical agreement of 100% for this compound against M. tuberculosis complex isolates [4].

Agar Dilution Method

The agar dilution method provides a solid-medium based approach for MIC determination:

Procedure:

- Prepare Middlebrook 7H10 or 7H11 agar plates incorporating two-fold serial dilutions of this compound (typically 0.06-8 µg/mL).

- Prepare bacterial suspension adjusted to McFarland 0.5 standard and dilute to approximately 10⁴ CFU/mL.

- Spot 2-3 µL of standardized inoculum onto each agar plate.

- Include quality control strains with known MIC values.

- Incubate plates at 37°C for 14-21 days.

- The MIC is defined as the lowest drug concentration that inhibits ≥99% of bacterial growth.

While the agar dilution method is considered a reference standard, it requires longer incubation times (14-21 days) compared to REMA [4].

Broth Microdilution Method

The broth microdilution method follows Clinical and Laboratory Standards Institute (CLSI) guidelines:

- Prepare this compound dilutions directly in supplemented Middlebrook 7H9 broth in 96-well plates.

- Standardize inoculum to 1-5 × 10⁵ CFU/mL and add to each well.

- Incubate at 37°C for 7-14 days.

- The MIC is the lowest concentration showing no visible growth.

This method is particularly recommended for NTM isolates according to CLSI standards [5] [8].

The following workflow diagram illustrates the key steps in this compound MIC determination using the most common methodologies:

Diagram 1: Workflow for this compound MIC Determination Using Different Methodologies

Synergistic Drug Combinations

This compound demonstrates significant synergistic potential when combined with other antimycobacterial agents, which has important implications for regimen design:

Table 4: Synergistic Combinations of this compound with Other Antimycobacterial Drugs

| Drug Combination | Synergy Rate | Antagonism Rate | Significance | Study References |

|---|---|---|---|---|

| This compound + Ethambutol | 45.8% (11/24 isolates) | <15% | Highest synergy among tested combinations | [7] |

| This compound + Moxifloxacin | 33.3% (8/24 isolates) | <15% | Better than levofloxacin combination | [7] |

| This compound + Levofloxacin | 25.0% (6/24 isolates) | <15% | Moderate synergy | [7] |

| This compound + Amikacin | 16.7% (4/24 isolates) | <15% | Lower but significant synergy | [7] |

| This compound + Capreomycin | 20.8% (5/24 isolates) | <15% | Lower but significant synergy | [7] |

The particularly strong synergy between this compound and ethambutol (45.8% of isolates) suggests this combination may be especially effective in regimen design for multidrug-resistant tuberculosis [7]. Similarly, the superior synergy of moxifloxacin compared to levofloxacin with this compound provides guidance for fluoroquinolone selection in optimized regimens. The low antagonism rates (<15% for all tested combinations) further support the inclusion of this compound in multi-drug regimens with minimal risk of negative interactions.

The following diagram illustrates the workflow for evaluating this compound combinations:

Diagram 2: Workflow for Evaluating this compound Combination Therapy

Regulatory Status and Quality Considerations

Regulatory Status and Interpretive Criteria

Currently, the U.S. Food and Drug Administration (FDA) does not recognize formal susceptibility test interpretive criteria (breakpoints) for this compound against any bacterial species, including mycobacteria [9]. This regulatory gap presents challenges for standardized interpretation and reporting of this compound MIC values in clinical settings.

However, the Clinical and Laboratory Standards Institute (CLSI) provides guidelines for this compound susceptibility testing of mycobacteria in documents M24 and M24S [9]. These guidelines represent the current best practices for methodology and interpretation, though established clinical breakpoints remain limited.

Quality Control Recommendations

To ensure reliable and reproducible this compound MIC results, the following quality control measures are recommended:

- Strain-specific controls: Include reference strains with known MIC ranges in each testing batch.

- Solvent controls: Account for potential effects of DMSO used as this compound solvent.

- Storage conditions: Protect this compound solutions from light during storage and testing due to photosensitivity.

- Incubation parameters: Maintain consistent temperature and duration across tests.

Conclusion

This compound MIC determination provides critical information for both clinical management and drug development efforts targeting drug-resistant mycobacterial infections. The resazurin microtiter assay (REMA) offers a rapid, reliable method with results available within 7 days, while agar dilution and broth microdilution serve as valuable reference methods. The strong correlation between low MIC values (≤0.25 µg/mL) and successful treatment outcomes in NTM pulmonary disease provides a clinically relevant threshold for therapeutic decision-making. Furthermore, the significant synergy observed between this compound and ethambutol or moxifloxacin supports the strategic combination of these agents in regimen design. As this compound continues its "journey as a drug finding new applications" [1] [2], standardized MIC determination remains essential for optimizing its use in contemporary antimycobacterial therapy.

References

- 1. This compound: A journey of a drug [pubmed.ncbi.nlm.nih.gov]

- 2. Review this compound: A journey of a drug [sciencedirect.com]

- 3. In vitro exposure to this compound can select for delamanid ... [pmc.ncbi.nlm.nih.gov]

- 4. Mutation detection and minimum inhibitory concentration determination against linezolid and this compound in confirmed XDR-TB clinical isolates | BMC Microbiology | Full Text [bmcmicrobiol.biomedcentral.com]

- 5. Minimal Inhibitory Concentration of this compound Among ... [pubmed.ncbi.nlm.nih.gov]

- 6. Minimal Inhibitory Concentration of this compound Among ... [sciencedirect.com]

- 7. In vitro synergistic activity of this compound and other antituberculous drugs against multidrug-resistant Mycobacterium tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound susceptibility testing of Mycobacterium avium ... [sciencedirect.com]

- 9. Antibacterial Susceptibility Test Interpretive Criteria [fda.gov]

clofazimine resazurin microtiter assay REMA protocol

REMA Protocol for Clofazimine MIC Determination

The resazurin microtiter assay (REMA) is a colorimetric method used for drug susceptibility testing (DST) and MIC determination. It is based on the reduction of the blue, non-fluorescent dye resazurin to pink, fluorescent resorufin by metabolically active bacteria [1] [2]. This process serves as a visual indicator of cell viability, and the point where this color change ceases corresponds to the MIC of the drug [2].

The following diagram outlines the core experimental workflow for performing the REMA for this compound.

Detailed Protocol Notes

The workflow above is adapted from established methods [2] [3]. Here are critical details for key steps:

- Inoculum Preparation: Using a fresh culture (21-28 days old) is crucial for reliable results. Vortexing with sterile glass beads is essential to obtain a homogenous suspension free of clumps [2].

- Drug Preparation: this compound is poorly soluble in water. A stock solution is typically prepared in DMSO and then diluted in Middlebrook 7H9 broth for the assay [2] [3]. Aliquot and store stock solutions at -20°C to avoid repeated freeze-thaw cycles [2].

- Incubation and Reading: After 7 days of incubation, the resazurin solution is added. The results are read after a further 24-hour incubation. The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink [3].

This compound Efficacy and Resistance Data from REMA

REMA is effective for establishing MIC values and understanding resistance. The table below summarizes key data from studies utilizing REMA.

| Parameter | Findings from REMA Studies | Context / Notes |

|---|---|---|

| Typical MIC Range | 0.25 µg/mL to >4 µg/mL [1] | Against XDR-TB clinical isolates. |

| MIC({50})/MIC({90}) | 1 µg/mL for both [1] | Concentration inhibiting 50% and 90% of isolates in a test population. |

| Epidemiological Cut-off (ECOFF) | 0.125 mg/L (tentative) [1] | Suggests wild-type MIC distribution up to this value. |

| Critical Concentration | 1 µg/mL (commonly used) [3] | Tentative concentration in 7H9 broth to define resistance. |

Genetic Basis of this compound Resistance

Mutations in the Rv0678 gene are a major mechanism of resistance to this compound (and sometimes bedaquiline) [1] [3]. These mutations result in the overexpression of the MmpS5-MmpL5 efflux system, reducing intracellular drug accumulation [3]. Sequencing of resistant isolates has revealed various mutations in the Rv0678 gene, including point mutations and frameshifts, leading to a truncated, non-functional protein [1].

Technical Considerations and Assay Validation

- Advantages of REMA: The method is simple, low-cost, and yields results in approximately 7-8 days, which is significantly faster than traditional solid media methods that can take 3-4 weeks [1] [4].

- Agreement with Other Methods: REMA shows high essential and categorical agreement (up to 100%) with the agar dilution method for this compound, demonstrating its reliability [1].

- Critical Parameters: To ensure reliable and reproducible results, it is vital to optimize cell-specific parameters. This includes selecting the correct excitation (~535 nm) and emission (~590 nm) wavelengths for fluorometric reading, and determining the appropriate incubation time with resazurin based on the metabolic activity of the bacterial inoculum [5] [6].

Research Applications and Synergy Testing

Beyond standard MIC determination, the REMA can be adapted into a checkerboard assay format to study drug-drug interactions. This is crucial for developing effective combination regimens for drug-resistant TB [2]. By testing two drugs in combination across a range of concentrations, it is possible to determine whether their interaction is synergistic, additive, or antagonistic [2].

References

- 1. Mutation detection and minimum inhibitory concentration determination... [bmcmicrobiol.biomedcentral.com]

- 2. Detection of Drug Susceptibility and Drug Interactions in... [app.jove.com]

- 3. Spontaneous mutational patterns and novel mutations for ... [pmc.ncbi.nlm.nih.gov]

- 4. Resazurin Microtiter Assay Plate method for detection of ... [sciencedirect.com]

- 5. Optimizing resazurin-based viability assays for P-MSC ... [bmcresnotes.biomedcentral.com]

- 6. Standard Operating Procedure to Optimize Resazurin- ... [mdpi.com]

clofazimine multidrug-resistant tuberculosis MDR-TB treatment regimen

Clinical Evidence and Treatment Outcomes

Clinical studies demonstrate that clofazimine contributes to successful treatment outcomes for MDR-TB and enables shorter treatment durations.

Table 1: Clinical Efficacy of this compound-Containing Regimens in TB Treatment

| Study Type / Population | Regimen Details | Treatment Outcome | Reference |

|---|---|---|---|

| RCT: Drug-Susceptible TB [1] | 4-month CFZ-based vs. Standard 6-month regimen | Favourable outcome: 96.8% (4-month) vs. 98.1% (6-month); difference within non-inferiority margin. | J Antimicrob Chemother. 2025 |

| Systematic Review: MDR-TB [2] | Various CFZ-containing regimens | 65% (95% CI 54-76) of patients experienced favourable outcomes (cure or treatment completion). | Int J Tuberc Lung Dis. 2013 |

| Systematic Review: XDR-TB [2] | Various CFZ-containing regimens | 66% (95% CI 42-89) of patients experienced favourable outcomes. | Int J Tuberc Lung Dis. 2013 |

Pharmacology and Dosing Protocol

Understanding this compound's pharmacokinetics is critical for effective dosing and protocol design.

Table 2: this compound Pharmacokinetic Profile and Dosing Implications [3]

| Parameter | Findings | Dosing Implication |

|---|---|---|

| Absorption | Highly variable (45-62%); enhanced with food. | Administer with meals to improve bioavailability. |

| Distribution | Very high volume of distribution; accumulates in fatty tissue and macrophages. | Long persistence in the body; contributes to long half-life. |

| Half-life | Approximately 70 days [2]; Mean elimination half-life ~25 days [4]. | Slow accumulation and clearance; steady state reached after ~1 month. |

| Key Covariate | Lower plasma exposures in women, explained by higher body fat fraction. | Suggests potential need for dose adjustment in specific populations. |

| Dosing Optimization | Model-based simulations support a loading dose (e.g., 200 mg daily for 2 weeks). | Achieves target efficacy concentration 37 days earlier in a typical patient. |

Mechanisms of Action and Immunomodulation

This compound's efficacy stems from multiple mechanisms targeting the bacterium and modulating the host immune response.

The diagram above summarizes the dual pathways of this compound's action. The bactericidal activity primarily involves membrane disruption. A leading theory is that this compound interacts with bacterial membrane phospholipids, generating antimicrobial lysophospholipids that work synergistically with the parent drug to disrupt potassium uptake and energy production [4]. Additional antibacterial effects may occur through the generation of reactive oxygen species [2] [4].

Simultaneously, this compound exerts a significant immunomodulatory effect. Recent research shows it strongly inhibits the NF-κB signaling pathway, a key regulator of inflammation. This inhibition leads to reduced production of pro-inflammatory cytokines and type I interferons [5]. This immunomodulatory property may help mitigate excessive inflammatory tissue damage during TB treatment.

Experimental Protocols

For researchers aiming to validate or build upon these findings, the following core experimental methodologies are critical.

Protocol 1: In Vitro Assessment of this compound Immunomodulation

This protocol is based on studies investigating CFZ's effect on innate immune signaling [5].

1. Cell Culture & Stimulation:

- Use murine macrophage cell lines (e.g., J774A.1) or human monocyte-derived macrophages.

- Differentiate THP-1 cells with PMA (e.g., 100 nM for 48 hours).

- Pre-treat cells with a range of CFZ concentrations (e.g., 0.5 µg/mL, 1 µg/mL) or vehicle control (DMSO) for a set period (e.g., 2-4 hours).

- Stimulate cells with:

- LPS: 100 ng/mL for 12 hours to mimic bacterial infection.

- CFZ-resistant Mtb strain (CFZr-Mtb): Infect at an MOI of 1 for 4 hours, then replace media with CFZ-containing media for 24-48 hours.

2. Downstream Analysis:

- Gene Expression (RT-qPCR): Extract total RNA and perform reverse transcription-quantitative PCR to measure mRNA levels of cytokines (IL-6, TNF-α, IL-1β) and type I interferons (IFNα, IFNβ).

- Protein Secretion (ELISA): Collect cell culture supernatants and quantify secreted cytokine proteins using enzyme-linked immunosorbent assays.

- Pathway Analysis (Western Blot): Analyze cell lysates by Western blot to detect phosphorylation status of key signaling proteins (e.g., NF-κB p65, p38). CFZ is expected to inhibit LPS- or Mtb-induced phosphorylation of NF-κB p65.

- Transcriptomics (RNA-seq): For an unbiased analysis, perform RNA deep sequencing on infected/treated cells to identify global changes in gene expression, particularly in immune and inflammatory pathways.

Protocol 2: Pharmacokinetic Modeling and Dosing Simulation

This protocol outlines the approach for Pk modeling and dose optimization, as described by [3].

1. Data Collection:

- Collect intensive and sparse plasma samples from TB patients (including MDR-TB and HIV-coinfected individuals) receiving this compound over a period of up to 6 months.

- Measure plasma this compound concentrations using a validated method (e.g., LC-MS/MS).

- Record patient covariates: body weight, body mass index, body fat fraction, sex, age, etc.

2. Model Development:

- Use non-linear mixed-effects modeling (e.g., with NONMEM or Monolix) to characterize the population pharmacokinetics.

- A three-compartment model with first-order absorption and elimination has been shown to well describe CFZ pharmacokinetics.

- Test the influence of patient covariates (e.g., body fat on volume of distribution) on model parameters.

3. Simulation for Dose Optimization:

- Using the final model, simulate concentration-time profiles for different dosing regimens (e.g., standard dose vs. loading dose regimens).

- The target pharmacodynamic exposure can be defined as the time to reach an average daily concentration above a putative efficacy concentration (e.g., 0.25 mg/L).

- Compare the time to reach the target for each simulated regimen to identify the optimal strategy.

Safety and Interaction Profile

Integrating this compound into a regimen requires careful management of its unique safety profile.

- Common Side Effects: The most frequent side effects are skin discoloration (pinkish-brown to brownish-black) and discoloration of bodily fluids (urine, sweat, tears), occurring in 75-100% of patients. This is reversible but may take months to years to resolve fully [6] [4]. Dry, itchy, or scaly skin is also common [7].

- Gastrointestinal Effects: Can cause abdominal pain, diarrhea, nausea, and vomiting. In severe cases, crystal deposition in the intestinal wall can lead to bowel obstruction or splenic infarction, requiring dose modification or discontinuation [6] [8].

- Drug Interactions: this compound may prolong the QT interval. Use with caution or avoid concomitant use with other QT-prolonging drugs (e.g., bedaquiline, fluoroquinolones, clarithromycin) [6] [7].

- Hepatotoxicity: this compound itself is an unlikely cause of clinically apparent liver injury. However, in multidrug regimens for leprosy, liver injury has been observed, often attributable to dapsone [8].

Conclusion for Protocol Design